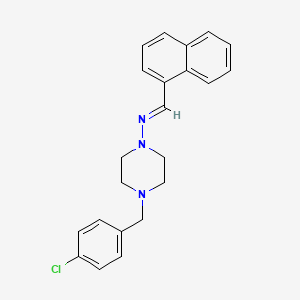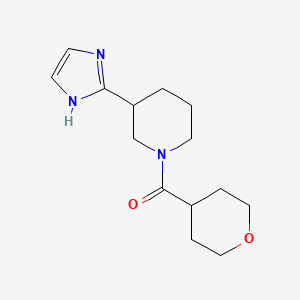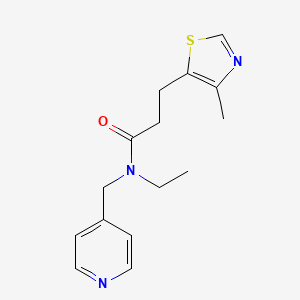![molecular formula C15H26N2O5 B5538605 3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid](/img/structure/B5538605.png)
3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The compound and its derivatives are typically synthesized through multi-step chemical reactions involving the coupling of appropriate precursors with targeted functional groups. For instance, a similar compound, 3,5-bis((E)-4-methoxybenzylidene)-1-(2-morpholinoethyl)piperidin-4-one, was synthesized by a two-step reaction with a high yield, indicating the complex synthesis process involved in obtaining such compounds (Tyas Kuswardani et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is often characterized using techniques such as IR, NMR, and mass spectrometry. These analytical methods confirm the chemical structure and help in understanding the spatial arrangement of molecules, essential for deducing the compound's reactivity and interaction with other molecules (Tyas Kuswardani et al., 2020).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with enzymes or other chemical agents, contributing to their potential utility in various fields of chemistry and biology. For example, studies on similar molecules have shown interactions with the dengue virus NS2B-NS3 protease, indicating the compound's potential for biochemical applications (Tyas Kuswardani et al., 2020).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for determining the compound's suitability for various applications. While the specific physical properties of "3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid" are not detailed, related compounds have been analyzed for their solubility and permeation characteristics for topical drug delivery, providing insight into their potential physical properties (J. Rautio et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity with various agents, stability under different conditions, and interaction with biological molecules, are fundamental to understanding the compound's applications. Research on analogous compounds has explored their enzymatic hydrolysis and interaction with human serum, shedding light on their chemical behavior and potential applications in medicinal chemistry (J. Rautio et al., 2000).
Applications De Recherche Scientifique
Topical Drug Delivery
A study by Rautio et al. (2000) focused on the synthesis of novel morpholinyl and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid for topical drug delivery. These compounds, including variants of 3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid, showed enhanced skin permeation, suggesting their potential as prodrugs in topical applications.
Chemical Kinetics and Mechanisms
The kinetics and mechanisms of reactions involving compounds similar to this compound were studied by Castro et al. (2001). Their research provides insights into the reaction behaviors of related thionocarbonates with amines, which is crucial for understanding the chemical properties of these compounds.
Insecticidal Activity
A study by Bakhite et al. (2014) on pyridine derivatives, including compounds structurally related to this compound, revealed significant insecticidal activities. These findings open up potential applications in pest control.
Synthesis and Thermal Rearrangement
Research by Dovlatyan et al. (2010) explored the synthesis and thermal rearrangement of related compounds. Understanding these processes is essential for the development of new materials and pharmaceuticals.
Anti-Inflammatory and Analgesic Agents
A paper by Abu‐Hashem et al. (2020) discussed the synthesis of novel compounds, including derivatives of this compound, as potential anti-inflammatory and analgesic agents.
Kinetic and Thermodynamic Acidities
The kinetic and thermodynamic acidities of substituted nitroethylenes, related to the chemical class of this compound, were studied by Bernasconi et al. (2003). This research is crucial for understanding the reactivity of these compounds in various chemical reactions.
Anti-Markovnikov Hydroamination
A study by Utsunomiya and Hartwig (2003) reported on the ruthenium-catalyzed anti-Markovnikov hydroamination of vinylarenes with secondary aliphatic and benzylic amines. This process is significant in the synthesis of compounds including those related to this compound.
Antiulcer Activity
Research by Kitazawa et al. (1989) explored the synthesis of derivatives of benzofuranone, including compounds related to this compound, and their antiulcer activities.
Peptidomimetic Chemistry
A study by Sladojevich et al. (2007) focused on the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, a structurally related compound to this compound. This compound has implications in peptidomimetic chemistry, essential for the development of novel therapeutic peptides.
Cathepsin S Inhibitor Synthesis
In the field of enzyme inhibition, Latli et al. (2012) synthesized Morpholine-4-carboxylic acid, a compound related to this compound, as a potent and selective cathepsin S inhibitor.
Cellular Pharmacology
A study by Johnston and Glazer (1983) investigated the cellular pharmacology of derivatives of 3′-deaminodaunorubicin, structurally related to this compound, providing insights into their interaction with human colon carcinoma cells.
Anti-Dengue Activity
A study by Kuswardani et al. (2020) on the synthesis of a compound structurally similar to this compound revealed its potential anti-dengue activity.
Antitumor Activity
Research by Catsoulacos and Camoutsis (1980) on derivatives of 2-sulfonamido-4,5-dimethoxyphenylacetic acid, related to the chemical class of this compound, explored their potential in antitumor applications.
Nucleophilic Addition Reactions
A study by Bernasconi and Stronach (1990) investigated the kinetics of nucleophilic addition reactions involving compounds similar to this compound, essential for understanding their chemical behavior in synthetic processes.
5HT1B Antagonists
A paper by Horchler et al. (2007) described the synthesis of novel quinolone and quinoline-2-carboxylic acid amides, including compounds structurally related to this compound, as potent 5HT1B antagonists.
Antimicrobial Activity
Fandaklı et al. (2012) studied the reduction, Mannich reaction, and antimicrobial activity of 1,2,4-triazol-3-one derivatives, which include structural analogs of this compound. This research contributes to the development of new antimicrobial agents (Fandaklı et al., 2012).
Anti-Corrosion Agents
Douche et al. (2020) explored the anti-corrosion properties of 8-hydroxyquinoline derivatives, including those structurally related to this compound, for mild steel in acidic mediums. This research is significant for industrial applications in corrosion prevention (Douche et al., 2020).
Propriétés
IUPAC Name |
3-(2-methoxyethyl)-1-(2-morpholin-4-yl-2-oxoethyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-21-8-4-15(14(19)20)3-2-5-16(12-15)11-13(18)17-6-9-22-10-7-17/h2-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWBWZLLSVFMJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCN(C1)CC(=O)N2CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B5538525.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5538531.png)

![2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5538546.png)
![6-[4-(2-furoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5538553.png)
![(1S*,5R*)-3-(2,1,3-benzothiadiazol-5-ylmethyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538559.png)
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5538574.png)
![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5538576.png)

![6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide](/img/structure/B5538586.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5538593.png)
![2-chloro-N-{[(3-nitrophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5538599.png)

![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5538609.png)